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5-Galloylquinic acid

Antioxidant Radical scavenging Structure-activity relationship

Researchers validating tea quality or antioxidant activity require position-specific 5-GQA, not generic galloylquinic acid. Substitution invalidates structure-activity readouts. 5-Galloylquinic acid (CAS 53584-43-3) addresses this need: • Validated HPLC marker for oolong-tea baking intensity (GA/5-GQA ratio method) • One of three principal ROS scavengers in green tea antioxidant fingerprinting • Baseline control for galloylquinic acid SAR studies (DNA Pol α, XOD, arginase) Supplied ≥98% purity with full analytical documentation.

Molecular Formula C14H16O10
Molecular Weight 344.27 g/mol
CAS No. 53584-43-3
Cat. No. B1231948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Galloylquinic acid
CAS53584-43-3
Synonyms3-galloylquinic acid
theogallin
Molecular FormulaC14H16O10
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
InChIInChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)
InChIKeyLDPLFHGGZNSKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Galloylquinic Acid Identity & Class


5-Galloylquinic acid (5-GQA; synonym Theogallin; CAS 53584-43-3) is a mono-galloylated quinic acid derivative belonging to the hydrolysable tannin superfamily. The molecule carries a single galloyl ester at the 5-position of the quinic acid scaffold (C₁₄H₁₆O₁₀; MW 344.27 g/mol) [1]. It occurs naturally in green tea (Camellia sinensis), Arbutus unedo, and Castanopsis fissa, and has been characterized as a principal scavenger of reactive oxygen species (ROS) in green tea infusions [1]. Distinct from its positional isomers (3-O-galloylquinic acid and 4-O-galloylquinic acid) and higher galloylated congeners (3,5-di-O-galloylquinic acid; 3,4,5-tri-O-galloylquinic acid), 5-GQA serves additionally as a validated chemical-process marker for oolong-tea baking intensity [2].

Why 5-Galloylquinic Acid Cannot Be Substituted


The galloylquinic acid family exhibits profound position- and galloylation-dependent divergence in antioxidant potency, enzyme-inhibition selectivity, and application-specific utility. In DNA-polymerase-α inhibition, tri-galloylation at the 3,4,5-positions confers a 60-fold potency enhancement over the clinical comparator aphidicolin, whereas mono-galloylated 5-GQA shows markedly lower activity, confirming that poly-galloyl derivatives cannot be substituted for mono-galloyl congeners in target-selective assays [1]. Conversely, only the 5-O-galloyl positional isomer has been validated as a quantitative processing marker for oolong-tea baking intensity—a unique industrial fingerprint absent for 3-GQA and 4-GQA [2]. Furthermore, 5-GQA has been explicitly identified as one of three principal ROS scavengers in green tea, a chromatographic-fingerprint role not occupied by other galloylquinic acid positional isomers [3]. Together, these findings demonstrate that substitution by a generic galloylquinic acid, a different positional isomer, or the parent gallic acid would invalidate the structure–activity relationships and application-specific readouts that define the compound's scientific and industrial value.

5-Galloylquinic Acid Comparative Evidence


Antioxidant SAR by Galloylation Number

In a systematic head-to-head study of galloylquinic acid derivatives isolated from Pistacia lentiscus, scavenger activities against DPPH, superoxide, and hydroxyl radicals increased as a direct function of the number of galloyl substituents on the quinic acid core. The half-inhibition concentrations (IC₅₀) of di-galloyl (3,5-O-digalloyl) and tri-galloyl (3,4,5-O-trigalloyl) derivatives did not exceed 30 µM for all three radical species tested, whereas 5-O-galloylquinic acid (mono-galloyl) exhibited substantially higher IC₅₀ values consistent with its lower galloylation state [1]. Gallic acid was included as a reference compound in the same assay panel, and its activity was lower than that of the poly-galloyl derivatives. The explicit rank order was: tri-galloyl ≈ di-galloyl > 5-O-galloylquinic acid ≥ gallic acid.

Antioxidant Radical scavenging Structure-activity relationship

LDL Oxidation Inhibition

Despite its lower performance in cell-free radical-scavenging assays, 5-O-galloylquinic acid strongly reduced the oxidation of human low-density lipoproteins (LDL), an effect that followed a trend similar to that observed for hydroxyl-radical scavenging. The magnitude of LDL oxidation inhibition was comparable across the mono-, di-, and tri-galloyl series [1]. This indicates that mono-galloylation is sufficient to confer biologically relevant antioxidant protection in a lipid-peroxidation context, challenging the assumption that higher galloylation is always required.

LDL oxidation Atherosclerosis Biological antioxidant

Principal ROS Scavenger in Green Tea

An integrated HPLC-DAD-CL antioxidant fingerprint of 12 commercial tea batches identified 5-galloylquinic acid as one of three dominant ROS scavengers in all green tea samples (S01–S08), alongside (−)-epigallocatechin-3-O-gallate and (−)-epicatechin-3-O-gallate. In oolong tea samples (S09–S12), the principal scavengers were (−)-epigallocatechin-3-O-gallate and (−)-epigallocatechin; 5-GQA was not identified among the major contributors. The total ROS-scavenging capacity of green teas was superior to that of oolong teas across all three ROS species (O₂•⁻, H₂O₂, •OH) [1].

Tea chemistry ROS scavenging Quality fingerprinting

Oolong Tea Baking Intensity Marker

The relative content ratio of gallic acid to 5-galloylquinic acid (GA/5-GQA) was monitored in oolong teas subjected to controlled daily baking at 90, 100, 110, and 120 °C for 8 h. The GA/5-GQA ratio increased in a temperature-dependent manner with cumulative baking time, whereas aged oolong teas without baking showed ratios similar to or only slightly higher than those of fresh oolong tea. The absolute content of 5-GQA decreased progressively with baking as it thermally degrades (de-galloylation) to yield free gallic acid [1]. This specific thermal-lability signature is unique to the 5-O-galloyl ester; the 3- and 4-O-galloyl positional isomers have not been validated as equivalent processing markers.

Tea processing Thermal degradation Process analytical chemistry

Leishmania Arginase Inhibition

Galloylquinic acids (including 5-O-galloylquinic acid) isolated from Byrsonima coccolobifolia were identified as a new class of potent noncompetitive inhibitors of arginase (ARG) from Leishmania amazonensis, with Ki values ranging from 0.10 to 0.68 µmol L⁻¹. In contrast, quinic acid alone (the scaffold lacking galloyl substitution) did not exhibit significant ARG inhibition, and gallic acid alone showed weaker inhibition than the galloylquinic acid esters [1]. This demonstrates that the covalent ester linkage between the galloyl pharmacophore and the quinic acid scaffold is essential for high-affinity ARG binding.

Leishmaniasis Arginase inhibition Neglected tropical diseases

In Silico ADME Profiling

In a computational screening of >5,000 compounds against mutated isocitrate dehydrogenase (IDH) targets for chondrosarcoma, both artocarpetin and 5-galloylquinic acid were identified as the top two hit compounds capable of forming hydrogen-bond networks with both IDH1 and IDH2 variants. However, the ADME (absorption, distribution, metabolism, excretion) profile of 5-galloylquinic acid was described as 'slightly unsatisfactory based on druglikeness and bioavailability score criteria as compared to artocarpetin.' Both compounds were classified as class-5 chemicals requiring high doses to elicit pharmacological response [1].

Drug-likeness Bioavailability In silico ADME

5-Galloylquinic Acid Applications


Oolong Tea Baking Intensity Quality Control

5-GQA serves as the reference analyte in a validated HPLC-based method for quantifying the baking intensity of oolong teas via the GA/5-GQA peak-area ratio. The method distinguishes thermal-process effects from aging effects, as the ratio increases specifically under baking conditions (90–120 °C) while remaining stable in non-baked aged teas. Tea manufacturers and regulatory food-testing laboratories can use 5-GQA as an authentic reference standard to establish objective quality grades [1].

Green Tea Authenticity & Antioxidant Fingerprinting

5-GQA is an essential chromatographic standard for the integrated antioxidant-activity fingerprinting method that resolves green tea from oolong tea based on their principal ROS-scavenger profiles. Analytical laboratories certifying tea provenance, antioxidant label claims, or product adulteration require 5-GQA as a reference compound to validate peak assignment and quantify the contribution of this green-tea-specific scavenger [2].

Negative Control for Poly-Galloyl SAR Studies

Because mono-galloylated 5-GQA represents the minimal-activity form in the galloylquinic acid series for DNA polymerase α and xanthine oxidase inhibition, it is the appropriate baseline control in structure–activity relationship (SAR) studies. Researchers evaluating poly-galloyl derivatives as DNA polymerase inhibitors (where tri-galloyl TGQA shows 60-fold potency over aphidicolin) or XOD inhibitors (where inhibitory activity scales with galloylation number) should include 5-GQA to establish the activity floor [3].

Leishmania Arginase Inhibitor Probe

5-GQA is a representative member of the galloylquinic acid class of noncompetitive arginase inhibitors with Ki values in the sub-micromolar range (0.10–0.68 µM). Its essential galloyl-quinic ester pharmacophore distinguishes it from inactive quinic acid and less potent gallic acid, making it suitable for enzyme-mechanism and target-validation studies in antileishmanial drug discovery programs [4].

Technical Documentation Hub

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